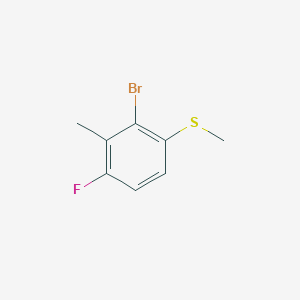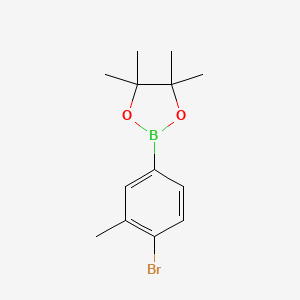
4-Bromo-3-methylphenylboronic acid pinaco ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylphenylboronic acid pinaco ester is an organic compound with the molecular formula C13H18BBrO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Mecanismo De Acción
Target of Action
4-Bromo-3-methylphenylboronic acid pinaco ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . Therefore, the primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in the Suzuki–Miyaura reaction .
Biochemical Pathways
The Suzuki–Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects of this reaction depend on the specific organic groups being coupled.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a base and a palladium catalyst . The reaction also needs to be carried out under specific conditions (e.g., temperature, pressure) to ensure its success . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
Molecular Mechanism
Boronic esters are known to participate in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis .
Metabolic Pathways
Boronic esters are known to participate in various borylation approaches, including the prominent asymmetric hydroboration reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylphenylboronic acid pinaco ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
4-Bromo-3-methylphenylboronic acid+Pinacol→4-Bromo-3-methylphenylboronic acid pinaco ester
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylphenylboronic acid pinaco ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic ester can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Protodeboronation: Acidic conditions or radical initiators.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: 4-Bromo-3-methylbenzene.
Oxidation: 4-Bromo-3-methylphenol.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylphenylboronic acid pinaco ester is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe in biochemical assays and studies involving boron-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylboronic acid pinaco ester
- 3-Bromomethylphenylboronic acid pinaco ester
- 4-Aminophenylboronic acid pinaco ester
Uniqueness
4-Bromo-3-methylphenylboronic acid pinaco ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its methyl group at the 3-position and bromo group at the 4-position make it particularly useful in selective organic transformations.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBOXLZYNYHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
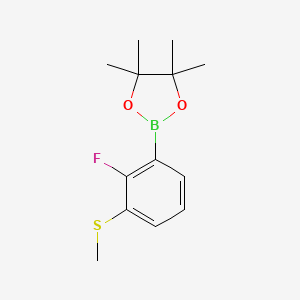
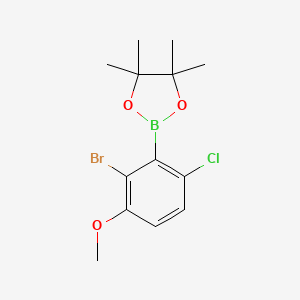





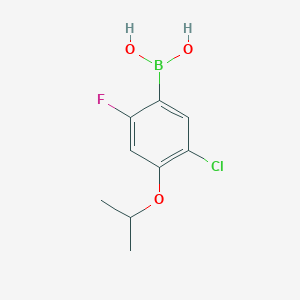
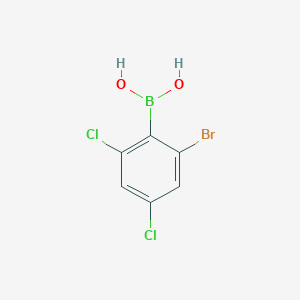


![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
